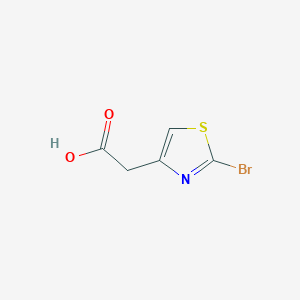
2-(2-Bromothiazol-4-yl)acetic acid
Übersicht
Beschreibung
“2-(2-Bromothiazol-4-yl)acetic acid” is an organic compound with the molecular formula C5H4BrNO2S . It has a molecular weight of 222.06 g/mol . The compound appears as a yellow solid .
Synthesis Analysis
The synthesis of “2-(2-Bromothiazol-4-yl)acetic acid” involves several steps. One method starts with ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate, sodium hydroxide, methanol, and water. The mixture is stirred for 2 hours at room temperature. After completion, the mixture is concentrated under vacuum, quenched with water, and washed with dichloromethane. The pH of the aqueous layer is adjusted to 3 with hydrogen chloride. The resulting solution is extracted with ethyl acetate and the organic layers are combined and concentrated in vacuo. This results in “2-(2-Bromothiazol-4-yl)acetic acid” as a yellow solid .Molecular Structure Analysis
The molecular structure of “2-(2-Bromothiazol-4-yl)acetic acid” consists of a five-membered thiazole ring with a bromine atom at the 2-position and an acetic acid group at the 4-position .Physical And Chemical Properties Analysis
“2-(2-Bromothiazol-4-yl)acetic acid” is a yellow solid . It has a molecular weight of 222.06 g/mol . The compound has several physicochemical properties, including a number of heavy atoms (10), aromatic heavy atoms (5), H-bond acceptors (3.0), and H-bond donors (1.0). It also has a molar refractivity of 41.36 and a topological polar surface area (TPSA) of 78.43 Ų .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been used in the synthesis of novel Ni(II) and Zn(II) complexes, which have shown potent antimicrobial activity .
- Methods of Application : The Schiff base ligand was synthesized using salicylaldehyde and 5-(4-bromophenyl)thiazol-2-amine in both traditional and efficient, ecologically friendly, microwave-assisted procedures .
- Results : The Ni(II) complex showed potent activity against selective bacteria with MIC values ranging from 1.95 to 7.81 µg/mL, outperforming all other compounds, including the widely used antibiotic Streptomycin .
Solvatochromic Studies
- Scientific Field : Physical Chemistry
- Application Summary : The compound has been used in solvatochromic studies, which involve the change in color of a chemical substance due to a change in solvent polarity .
- Results : The synthesized azo dye can be used as a solvent polarity indicator .
Inhibition of Type III Secretion in Gram-Negative Bacteria
- Scientific Field : Medicinal Chemistry
- Application Summary : A focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared with the aim to obtain potent inhibitors of type III secretion in Gram-negative bacteria .
- Methods of Application : The compounds were synthesized in a four-step process .
- Results : The compounds are potential bioisosteres of salicylidene acylhydrazides that are a known class of type III secretion inhibitors .
Pharmacokinetics
- Scientific Field : Pharmacology
- Application Summary : The compound has been studied for its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion .
- Results : The compound has high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
Druglikeness
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been evaluated for its druglikeness, which is a measure of a compound’s potential to be developed into a drug .
- Results : The compound has a Lipinski score of 0.0, indicating that it meets Lipinski’s rule of five for druglikeness . It also has a bioavailability score of 0.56 .
Anticancer, Antioxidant, Antimicrobial, and Anti-inflammatory Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-Aminothiazole-based compounds, which include “2-(2-Bromothiazol-4-yl)acetic acid”, have been associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
- Results : The literature reports many synthetic pathways of these 2-aminothiazoles associated with these four different biological activities .
Anticancer Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been associated with anticancer activity .
- Results : The literature reports many synthetic pathways of these 2-aminothiazoles associated with anticancer activity .
Antioxidant Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been associated with antioxidant activity .
- Results : The literature reports many synthetic pathways of these 2-aminothiazoles associated with antioxidant activity .
Anti-inflammatory Activity
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-bromo-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFOEVFLFSRHLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604676 | |
| Record name | (2-Bromo-1,3-thiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromothiazol-4-yl)acetic acid | |
CAS RN |
62557-07-7 | |
| Record name | (2-Bromo-1,3-thiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromo-1,3-thiazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)
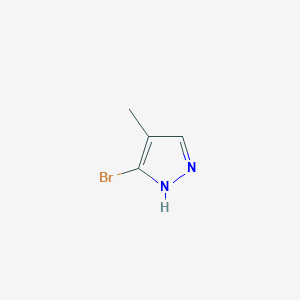


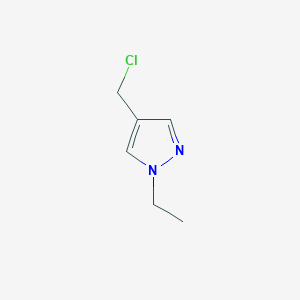


![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)
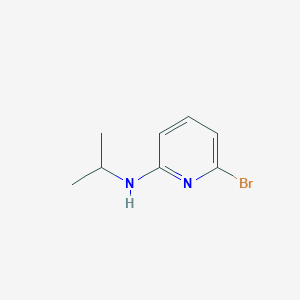
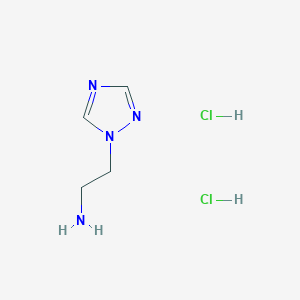
![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)